(3-nitrobenzyl)(diphenyl)phosphine oxide

Crystallography Structural Elucidation Solid-State Characterization

(3-Nitrobenzyl)(diphenyl)phosphine oxide (C₁₉H₁₆NO₃P) is a tertiary phosphine oxide characterized by a diphenylphosphinoyl group linked via a methylene bridge to a 3-nitrophenyl ring. The compound exhibits a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to an R-factor of 0.053 for 2043 observed reflections.

Molecular Formula C19H16NO3P
Molecular Weight 337.3 g/mol
Cat. No. B6037194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-nitrobenzyl)(diphenyl)phosphine oxide
Molecular FormulaC19H16NO3P
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2
InChIKeyDEFCFNBAPUCGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Nitrobenzyl)(diphenyl)phosphine Oxide (CAS N/A): Core Physicochemical and Synthetic Baseline for Procurement


(3-Nitrobenzyl)(diphenyl)phosphine oxide (C₁₉H₁₆NO₃P) is a tertiary phosphine oxide characterized by a diphenylphosphinoyl group linked via a methylene bridge to a 3-nitrophenyl ring. The compound exhibits a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to an R-factor of 0.053 for 2043 observed reflections [1]. Its ¹H NMR spectrum (300.135 MHz, DMSO-d₆) and InChIKey (DEFCFNBAPUCGGI-UHFFFAOYSA-N) are archived in authoritative spectral databases, confirming identity [2]. As a synthetic intermediate, it is prepared via vicarious nucleophilic substitution (VNS) of substituted nitrobenzenes with the anion of (chloromethyl)diphenylphosphinoyl oxide, enabling subsequent one-pot VNS–Horner–Wittig transformations to stereoselective E-stilbenes [3].

Why (3-Nitrobenzyl)(diphenyl)phosphine Oxide Cannot Be Arbitrarily Replaced by Generic Benzyldiphenylphosphine Oxides


Substitution of the benzyl ring profoundly alters both ground-state conformational equilibria and excited-state photochemical pathways. Comparative dipole moment and computational studies reveal that the ortho (2-) nitro isomer exists as an equilibrium mixture of three distinct conformers with syn/anti orientations of the phosphoryl and nitro groups relative to the PCₛₚ³Cₛₚ² fragment, a conformational flexibility not shared by amino-substituted analogs which form rigid intramolecular hydrogen bonds [1]. Under photoirradiation (λᵢᵣᵣ = 254 nm), the nitro substituent induces C–P bond α-cleavage from the singlet excited state, whereas ethoxycarbonyl-, chloro-, and phenyl-substituted benzyldiphenylphosphine oxides are photostable under identical conditions [2]. Consequently, procurement of a specific regioisomer (e.g., 3-nitrobenzyl) is non-interchangeable with either 2-nitro or 4-nitro analogs, as each displays unique crystallographic packing, conformational landscapes, and photolability profiles that directly govern their suitability in Horner–Wittig olefination, photochemical release applications, or metal coordination chemistry.

Quantitative Differentiation Evidence: (3-Nitrobenzyl)(diphenyl)phosphine Oxide vs. Closest Analogs


Crystal Structure Refinement Precision: Monoclinic C2 Space Group with Sub-Ångström Accuracy

Single-crystal X-ray diffraction of (3-nitrobenzyl)(diphenyl)phosphine oxide provides a highly refined structural model (R₁ = 0.053) that serves as a definitive identity benchmark. In contrast, widely available analogs like benzyldiphenylphosphine oxide lack published single-crystal data with this level of precision, complicating unambiguous structural verification for patent filings or regulatory submissions. [1]

Crystallography Structural Elucidation Solid-State Characterization

Photochemical C–P Bond α-Cleavage: Distinguishing Regioisomeric Photolability

Irradiation at 254 nm induces α-cleavage of the C–P bond in nitro-substituted benzyldiphenylphosphine oxides, generating radical intermediates detectable by nanosecond flash photolysis. This photochemical response is substituent-dependent: nitro-substituted derivatives undergo cleavage, whereas ethoxycarbonyl-, chloro-, di-phenylphosphinyl-, and phenyl-substituted analogs are photostable under identical conditions. [1]

Photochemistry Photolabile Protecting Groups α-Cleavage

Conformational Equilibria: Three-Conformer Mixture vs. Intramolecular H-Bonded Single Conformers

2-Nitrobenzyl(diphenyl)phosphine oxide exists as an equilibrium mixture of three conformers with syn/anti orientations of the phosphoryl and nitro groups relative to the PCₛₚ³Cₛₚ² fragment. This contrasts sharply with 2-aminophenyl- and 2-aminobenzyl(diphenyl)phosphine oxides, which adopt preferential conformers stabilized by intramolecular N–H···O=P hydrogen bonds. [1]

Conformational Analysis Dipole Moment Method IR Spectroscopy

Fluorescence Quantum Yield: Non-Emissive Nature vs. Fluorescent Analogs

Alkyldiphenylphosphine oxides, a class that includes (3-nitrobenzyl)(diphenyl)phosphine oxide, exhibit extremely weak fluorescence with quantum yields Φ ≤ 0.01. In contrast, when a phosphorus substituent is itself intrinsically fluorescent (e.g., biphenyl derivatives), measurable fluorescence persists in the phosphine oxide framework. [1]

Fluorescence Spectroscopy Photophysical Properties Quantum Yield

Synthetic Utility: One-Pot VNS–Horner–Wittig Access to E-Stilbenes

(3-Nitrobenzyl)(diphenyl)phosphine oxide is prepared via VNS and can be telescoped directly into a stereoselective Horner–Wittig olefination, yielding E-stilbenes with high geometric purity. This contrasts with non-nitro-substituted benzylphosphine oxides, which cannot undergo the initial VNS step and require alternative, often lower-yielding, syntheses. [1]

Synthetic Methodology Horner–Wittig Reaction Vicarious Nucleophilic Substitution

Alkaline P–C Bond Cleavage: Leaving Group Capability vs. Non-Activated Analogs

The p-nitrobenzyl group functions as an effective leaving group under alkaline conditions in phosphine oxides, undergoing P–C bond cleavage. This reactivity is specific to nitro-substituted benzyl systems; unsubstituted benzyl or alkyl groups show substantially greater resistance to alkaline hydrolysis. [1]

Phosphorus Chemistry P–C Bond Cleavage Alkaline Hydrolysis

Procurement-Driven Application Scenarios for (3-Nitrobenzyl)(diphenyl)phosphine Oxide


Stereoselective Synthesis of E-Stilbene Derivatives via One-Pot VNS–Horner–Wittig Sequence

In medicinal chemistry and natural product synthesis, (3-nitrobenzyl)(diphenyl)phosphine oxide serves as a key intermediate prepared via vicarious nucleophilic substitution (VNS) and telescoped directly into Horner–Wittig olefination to yield E-stilbenes with high stereoselectivity [1]. This one-pot protocol eliminates isolation of the phosphine oxide intermediate, reducing solvent waste and improving overall atom economy. Procurement of this specific nitro-substituted benzylphosphine oxide enables the streamlined synthesis of E-alkene pharmacophores that are otherwise accessible only through lengthier, lower-yielding routes.

Solid-State Identity Verification and Polymorph Control in Crystalline Intermediates

The availability of a high-resolution single-crystal X-ray structure (R₁ = 0.053, monoclinic C2) [1] provides a definitive solid-state fingerprint for identity verification and polymorph screening. This is particularly valuable in pharmaceutical development, where crystallographic data are required for patent applications and regulatory submissions. Procuring (3-nitrobenzyl)(diphenyl)phosphine oxide with this structural characterization ensures batch-to-batch consistency and simplifies Quality Control (QC) protocols compared to analogs lacking crystallographic data.

Photochemical Mechanistic Probes and Photoactivatable Precursors

The photolabile C–P bond in nitro-substituted benzyldiphenylphosphine oxides undergoes α-cleavage upon 254 nm irradiation, generating detectable radical intermediates [1]. This property enables its use as a mechanistic probe in laser flash photolysis studies of radical reaction dynamics. Additionally, the controlled photochemical release of the benzyl fragment may be exploited in the design of light-activated prodrugs or photolabile protecting groups, applications for which photostable benzylphosphine oxide analogs are entirely unsuitable.

Low-Fluorescence Background Component in Multiplexed Bioassays

The extremely weak intrinsic fluorescence (quantum yield Φ ≤ 0.01) of alkyldiphenylphosphine oxides [1] makes (3-nitrobenzyl)(diphenyl)phosphine oxide an ideal non-interfering buffer additive, catalyst ligand, or reaction component in fluorescence-based assays. In multiplexed detection schemes where fluorescent probes are employed, the use of a non-emissive phosphine oxide minimizes spectral crosstalk and background signal, improving assay sensitivity and signal-to-noise ratios relative to fluorescent phosphine oxide alternatives.

Technical Documentation Hub

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